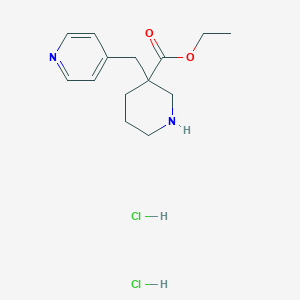
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride typically involves the reaction of ethyl 3-piperidinecarboxylate with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride can be compared with other similar compounds, such as:
Ethyl 3-piperidinecarboxylate: A precursor in the synthesis of the target compound.
Pyridin-4-ylmethyl chloride: Another precursor used in the synthesis.
Other piperidine derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H22Cl2N2O2
- Molecular Weight : 321.2 g/mol
- CAS Number : 1188263-63-9
- Purity : Typically ≥ 95%
This compound primarily functions as a selective modulator of dopamine receptors, particularly the D3 receptor. Research indicates that it may promote β-arrestin translocation and G protein activation, which are critical pathways in neurotransmitter signaling. This selective activity suggests potential applications in treating neuropsychiatric disorders.
Dopaminergic Activity
Recent studies have highlighted the compound's role as a D3 dopamine receptor agonist. The selectivity for the D3 receptor over other dopamine receptors (D1, D2) is notable, as it suggests fewer side effects associated with non-selective dopamine receptor activation. The compound's interaction with the D3 receptor has been modeled to reveal unique binding characteristics that contribute to its selectivity .
Neuroprotective Effects
In vitro studies have demonstrated that this compound exhibits neuroprotective properties. It has been shown to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) from neurodegeneration, indicating its potential for treating conditions like Parkinson's disease .
Case Studies and Research Findings
- Dopamine Receptor Selectivity
- Neuroprotection in iPSC Models
- Cytotoxicity and Anticancer Activity
Summary of Biological Activities
特性
IUPAC Name |
ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-3-7-16-11-14)10-12-4-8-15-9-5-12;;/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJIODSDSCDAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592091 |
Source


|
| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-73-1 |
Source


|
| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














